molecular formula C17H18ClN3O2 B12159791 N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

Cat. No.: B12159791
M. Wt: 331.8 g/mol
InChI Key: RPVHDWXQUMNONN-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

  • The indole moiety (6-chloro-1H-indol-1-yl) provides aromaticity and plays a crucial role in biological systems.
  • The oxazol ring (3,5-dimethyl-1,2-oxazol-4-yl) contributes to the compound’s overall functionality.
  • The acetamide group (attached to the oxazol ring) enhances solubility and stability.

Preparation Methods

Synthetic Routes::

Industrial Production::
  • Industrial-scale production typically involves multi-step synthetic routes, optimization, and purification processes.

Chemical Reactions Analysis

    Oxidation: Compound X may undergo oxidation reactions, leading to the formation of various derivatives.

    Reduction: Reduction of specific functional groups can modify its properties.

    Substitution: Substituents on the indole ring can be replaced using appropriate reagents.

    Common Reagents: Examples include strong acids, bases, and transition metal catalysts.

    Major Products: These reactions yield diverse products, including derivatives with altered biological activity.

Scientific Research Applications

    Medicine: Compound X shows promise as an anticancer agent due to its indole moiety and oxazol ring. Researchers explore its effects on cancer cell growth and apoptosis.

    Microbiology: Investigations focus on its antimicrobial properties against bacteria, fungi, and viruses.

    Chemical Biology: Compound X serves as a versatile scaffold for designing bioactive molecules.

Mechanism of Action

    Molecular Targets: It likely interacts with specific cellular proteins or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[2-(6-chloroindol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

InChI

InChI=1S/C17H18ClN3O2/c1-11-15(12(2)23-20-11)10-17(22)19-6-8-21-7-5-13-3-4-14(18)9-16(13)21/h3-5,7,9H,6,8,10H2,1-2H3,(H,19,22)

InChI Key

RPVHDWXQUMNONN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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